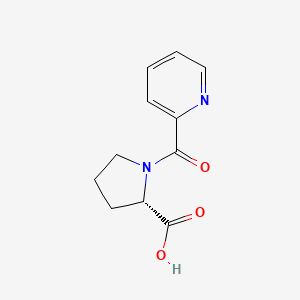

(2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(8-4-1-2-6-12-8)13-7-3-5-9(13)11(15)16/h1-2,4,6,9H,3,5,7H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKBRXACOQTFGA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654491 | |

| Record name | 1-(Pyridine-2-carbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167868-25-9 | |

| Record name | 1-(Pyridine-2-carbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Enamine Intermediate Formation

The synthesis begins with the preparation of a chiral enamine intermediate. A protected pyrrolidine derivative, such as (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, is subjected to catalytic hydrogenation under high-pressure hydrogen (1.4–1.5 MPa) in ethanol/DMF at 50°C. The use of a chiral catalyst, such as (R)-BINAP-Ru, ensures enantioselective reduction of the double bond, yielding cis-configured pyrrolidine derivatives with up to 89.7% ee.

Key Conditions

Deprotection and Carboxylation

Following hydrogenation, the tert-butoxycarbonyl (Boc) and p-methoxybenzyl groups are removed via acidic hydrolysis (20% HCl, 25°C, 3 hours). Subsequent neutralization with NaOH and extraction yield the free carboxylic acid. This step achieves near-quantitative yields (89–98%) while preserving stereochemical integrity.

Acylation with Pyridine-2-Carbonyl Chloride

Synthesis of Pyridine-2-Carbonyl Chloride

Pyridine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in dimethylformamide (DMF). The reaction proceeds at reflux (60–80°C) for 4–6 hours, yielding pyridine-2-carbonyl chloride with >90% purity.

Reaction Scheme

Coupling with Pyrrolidine-2-Carboxylic Acid

The acyl chloride is reacted with (S)-pyrrolidine-2-carboxylic acid in the presence of a base (e.g., triethylamine) to form the target compound. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize racemization.

Optimized Parameters

-

Molar Ratio: 1:1.2 (pyrrolidine:acyl chloride)

-

Base: Triethylamine (2 eq)

-

Solvent: DCM

-

Temperature: 0–5°C

Comparative Analysis of Methods

| Method | Key Steps | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | Enamine formation, H₂ reduction | 46–89.7% | High (up to 89.7% ee) | Moderate (requires high-pressure equipment) |

| Acylation | Acyl chloride coupling | 75–85% | Moderate | High (amenable to bulk synthesis) |

| MCR with P2CA | One-pot condensation/cyclization | 94–98% | Not reported | Limited (requires optimization for target) |

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the carbonyl group.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its pyrrolidine structure, which is a five-membered ring containing nitrogen, and a pyridine moiety that enhances its biological activity. The presence of the carboxylic acid group contributes to its solubility and reactivity in biochemical environments.

CB2 Receptor Modulation

One of the significant applications of (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid is its role as a modulator of the Cannabinoid Receptor 2 (CB2). Research has shown that compounds similar to this one act as agonists for CB2 receptors, which are involved in various physiological processes including pain modulation and immune response regulation.

- Case Study : A patent describes the synthesis and pharmacological evaluation of pyridine-2-amides, including derivatives of (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid, demonstrating their efficacy in activating CB2 receptors in vitro and in vivo .

Peptidomimetics Development

The compound has been explored as a scaffold for developing peptidomimetics. Its ability to mimic natural peptides while providing enhanced stability against enzymatic degradation makes it a valuable tool in drug design.

- Research Findings : A doctoral thesis highlighted the synthesis of various peptidomimetics using (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid as a core structure. These compounds exhibited improved bioavailability and reduced toxicity compared to traditional peptides .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity.

- Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid | Protein Tyrosine Phosphatase 1B | 15 | |

| Similar Compounds | Various Enzymes | Variable |

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties, particularly in ischemic conditions.

Wirkmechanismus

The mechanism of action of (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-2-carboxylic Acid Backbone

The following table compares key structural and functional attributes of the target compound with analogues:

Key Observations:

- Substituent Effects: The pyridine-2-carbonyl group in the target compound contrasts with Lisinopril’s phenylpropyl side chain, which is critical for ACE inhibition. Pyridine’s electron-withdrawing nature may alter binding kinetics compared to Lisinopril’s hydrophobic motifs . Heterocyclic additions (e.g., isoxazole in or benzofuran sulfonyl in ) improve metabolic stability and target specificity.

- Stereochemistry: The (S)-configuration at C2 is conserved across analogues (e.g., Lisinopril , Acetylcaptopril ), emphasizing its role in chiral recognition by biological targets.

Functional Analogues with Varied Backbones

Key Observations:

- Backbone Rigidity :

Research Findings and Trends

- Synthetic Accessibility: The target compound’s pyridine-2-carbonyl group is synthetically accessible via coupling reactions (e.g., T3P-mediated acylation in ), similar to methods for Lisinopril derivatives.

- Structure-Activity Relationships (SAR) :

- Electron-deficient aromatic groups (pyridine, isoxazole) may enhance binding to cationic or π-stacking regions in enzymes.

- Hydrophilic groups (carboxylic acid, hydroxyl) improve solubility but may reduce blood-brain barrier penetration.

Biologische Aktivität

(2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid, often referred to as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid is CHNO, with a molecular weight of approximately 220.228 g/mol. The compound features a pyridine ring which is known for contributing to various biological activities.

Biological Activity Overview

The biological activity of (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid has been investigated in several studies, revealing its potential as an antioxidant , antimicrobial , and anticancer agent.

Antioxidant Activity

Research indicates that derivatives of pyridine compounds exhibit significant antioxidant properties. A comparative study showed that certain pyridine derivatives, including related compounds, demonstrated higher radical scavenging activity than ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

Pyridine derivatives have also been studied for their antimicrobial properties. A study examining various pyrrolidine derivatives found that modifications on the pyridine ring could enhance antimicrobial efficacy against specific bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

The anticancer activity of (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid has been explored in vitro. Certain studies have shown that the compound can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound and its derivatives:

- Antioxidant Study : A study demonstrated that related pyrrolidine derivatives exhibited significant DPPH radical scavenging activity, indicating their potential as antioxidants in pharmaceutical formulations .

- Antimicrobial Testing : In vitro tests showed that (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid had notable activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity Assays : Examination of the cytotoxic effects on various cancer cell lines revealed that the compound induced cell death through apoptosis, with IC50 values indicating effective concentrations for therapeutic use .

The mechanisms underlying the biological activities of (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid are multifaceted:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The interaction with bacterial membranes may lead to increased permeability and eventual cell lysis.

- Anticancer Mechanism : Induction of apoptosis may occur through mitochondrial pathways or by activating death receptors on cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound is synthesized via N-acylation of (2S)-pyrrolidine-2-carboxylic acid derivatives. A typical approach involves reacting pyridine-2-carbonyl chloride with (2S)-pyrrolidine-2-carboxylic acid under basic conditions (e.g., triethylamine in anhydrous dichloromethane) . Chiral purity is maintained by using enantiomerically pure starting materials or chiral auxiliaries. Post-reaction purification via recrystallization or chromatography ensures product integrity. For example, analogous syntheses of pyrrolidine derivatives employ Boc protection to prevent undesired side reactions .

Q. How is the stereochemistry at the 2-position confirmed?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase is used to determine enantiomeric excess (ee). Circular Dichroism (CD) spectroscopy or X-ray crystallography can resolve absolute configuration . For example, in related compounds, X-ray analysis of crystalline derivatives (e.g., tert-butyl carbamates) confirms stereochemistry .

Q. What are the primary applications in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for protease inhibitors (e.g., dipeptidyl peptidase IV) due to its pyrrolidine core and hydrogen-bonding groups. Its pyridine moiety enhances binding to metal ions in enzyme active sites. Researchers use it to design analogs via structure-activity relationship (SAR) studies , modifying the acyl group or carboxylic acid substituents .

Advanced Research Questions

Q. How can yield optimization be achieved in multi-step syntheses?

- Methodological Answer : Key strategies include:

- Temperature control : Low temperatures (−20°C) during acylation minimize racemization .

- Catalytic methods : Use of DMAP (4-dimethylaminopyridine) accelerates acyl transfer .

- Flow chemistry : Continuous flow systems improve reaction consistency and scalability for intermediates .

- Design of Experiments (DoE) : Statistical optimization of molar ratios and solvent systems (e.g., DMF vs. THF) maximizes efficiency .

Q. How to resolve contradictions in reported biological activities of pyrrolidine derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. To address this:

- Re-evaluate stereoisomers : Compare (2S) vs. (2R) configurations using enantioselective assays .

- Standardize assays : Use kinetic binding assays (e.g., surface plasmon resonance) under controlled pH and ionic strength .

- Cross-validate with structural data : Perform co-crystallization studies with target enzymes (e.g., ACE or viral proteases) to confirm binding modes .

Q. What in vitro assays evaluate enzyme inhibitory potential?

- Methodological Answer :

- Fluorogenic substrate assays : Measure inhibition of proteases (e.g., DPP-IV) using substrates like Gly-Pro-AMC, monitoring fluorescence quenching .

- IC50 determination : Dose-response curves with serial dilutions (0.1–100 μM) quantify potency .

- Cellular models : Test cytotoxicity in HEK293 or HepG2 cells to differentiate enzyme-specific effects from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.